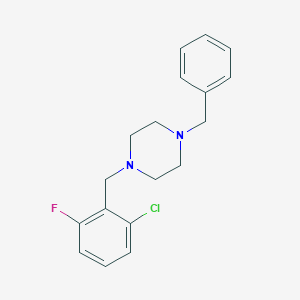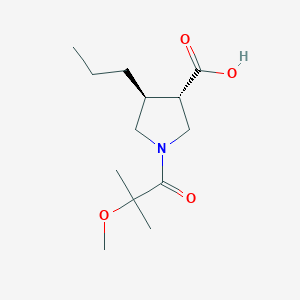![molecular formula C20H26N2O2 B5684381 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5684381.png)
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol, also known as DMP 323, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. This compound 323 has been shown to inhibit the reuptake of serotonin and norepinephrine, which increases their availability in the synaptic cleft. This increased availability may lead to the activation of downstream signaling pathways that are involved in regulating mood and pain perception.
Biochemical and Physiological Effects:
This compound 323 has been shown to have several biochemical and physiological effects in animal studies. In addition to increasing serotonin and norepinephrine levels, this compound 323 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in promoting neuronal survival and plasticity. Additionally, this compound 323 has been shown to decrease the expression of pro-inflammatory cytokines, which are molecules that are involved in the immune response and have been implicated in the development of depression and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 in lab experiments is that it has been shown to have a relatively low toxicity profile in animal studies. Additionally, this compound 323 has been shown to have a long half-life, which may allow for less frequent dosing in therapeutic applications. However, one limitation of using this compound 323 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323. One possible direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapeutic agents. Additionally, future studies could investigate the efficacy of this compound 323 in human clinical trials for various conditions, such as depression and chronic pain. Finally, future research could investigate the potential for this compound 323 to be used in combination with other therapeutic agents to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 is a multi-step process that involves the reaction of 2-methoxyphenol with 2,3-dimethylphenylpiperazine in the presence of a base catalyst. The resulting intermediate is then reacted with formaldehyde and another base catalyst to form the final product. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol 323 has been studied for its potential use as a therapeutic agent for various conditions, including depression, anxiety, and chronic pain. In animal studies, this compound 323 has been shown to increase serotonin and norepinephrine levels in the brain, which are neurotransmitters that play a role in regulating mood and pain perception. Additionally, this compound 323 has been shown to have anxiolytic and analgesic effects in animal models.
Propriétés
IUPAC Name |
5-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15-5-4-6-18(16(15)2)22-11-9-21(10-12-22)14-17-7-8-20(24-3)19(23)13-17/h4-8,13,23H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNYNYXFGZURTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5684306.png)
![4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5684314.png)

![4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid](/img/structure/B5684330.png)
![3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)

![2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)

![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5684404.png)
![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)
![5-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5684419.png)
